molecular formula C25H35N3O B1259701 AMESERGIDE

AMESERGIDE

Cat. No.: B1259701
M. Wt: 393.6 g/mol
InChI Key: KEMOOQHMCGCZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMESERGIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMESERGIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indoloquinoline Core: This can be achieved through a series of cyclization reactions involving indole derivatives and quinoline precursors.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexylamine in a nucleophilic substitution reaction.

    Functionalization with Methyl and Propan-2-yl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

AMESERGIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of AMESERGIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    AMESERGIDE: Unique due to its specific functional groups and structure.

    Other Indoloquinolines: Share the indoloquinoline core but differ in their substituents and biological activities.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

IUPAC Name

N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)

InChI Key

KEMOOQHMCGCZKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Synonyms

amesergide
LY 237733
LY-237733
LY237733

Origin of Product

United States

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